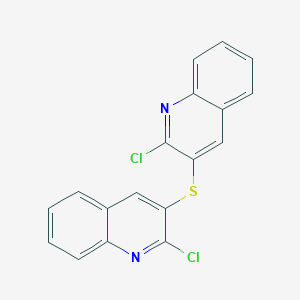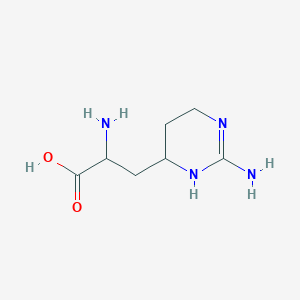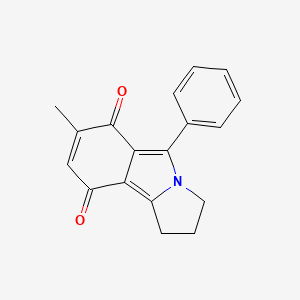
N,N-Diethyltridecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyltridecan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a long carbon chain with thirteen carbon atoms and two ethyl groups attached to the nitrogen atom. It is a tertiary amine, meaning the nitrogen atom is bonded to three carbon-containing groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Diethyltridecan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of tridecyl bromide with diethylamine under basic conditions can yield this compound . Another method involves the reductive amination of tridecanal with diethylamine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product. The choice of solvents and purification techniques also plays a crucial role in the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyltridecan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical electrophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyltridecan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Diethyltridecan-1-amine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyldodecan-1-amine
- N,N-Diethylhexadecan-1-amine
- N,N-Diethylpentadecan-1-amine
Uniqueness
N,N-Diethyltridecan-1-amine is unique due to its specific carbon chain length and the presence of two ethyl groups attached to the nitrogen atom. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
66577-48-8 |
|---|---|
Molekularformel |
C17H37N |
Molekulargewicht |
255.5 g/mol |
IUPAC-Name |
N,N-diethyltridecan-1-amine |
InChI |
InChI=1S/C17H37N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(5-2)6-3/h4-17H2,1-3H3 |
InChI-Schlüssel |
GFKYEYVYVGMLQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)

![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)

![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)

![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)




